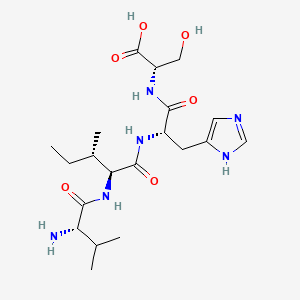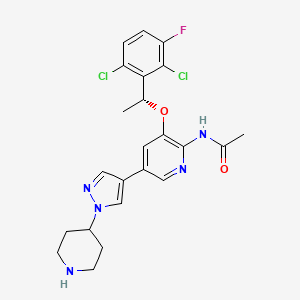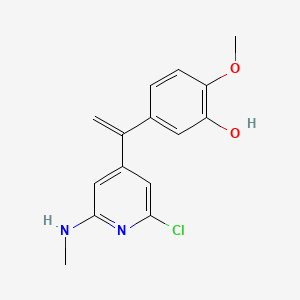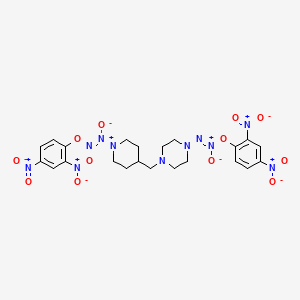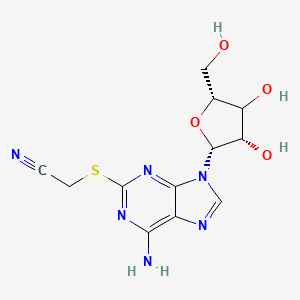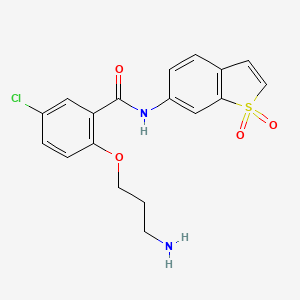
2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide typically involves multiple steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the aminopropoxy group: This step involves nucleophilic substitution reactions where an aminopropoxy group is introduced to the benzene ring.
Formation of the benzamide: This involves the reaction of the intermediate with benzoyl chloride or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, pending further research.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, benzamides can interact with receptors, enzymes, or other proteins, modulating their activity. The aminopropoxy and chloro groups may enhance binding affinity or specificity to certain molecular targets, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-aminopropoxy)-5-chlorobenzamide: Lacks the benzothiophene ring, potentially altering its biological activity.
5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide: Lacks the aminopropoxy group, which may affect its solubility and reactivity.
2-(3-aminopropoxy)-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide: Similar structure but without the chloro group, which may influence its chemical reactivity and biological interactions.
Uniqueness
The unique combination of the aminopropoxy, chloro, and benzothiophene groups in 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H17ClN2O4S |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide |
InChI |
InChI=1S/C18H17ClN2O4S/c19-13-3-5-16(25-8-1-7-20)15(10-13)18(22)21-14-4-2-12-6-9-26(23,24)17(12)11-14/h2-6,9-11H,1,7-8,20H2,(H,21,22) |
InChI-Schlüssel |
AUTAJMGNRLHARZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


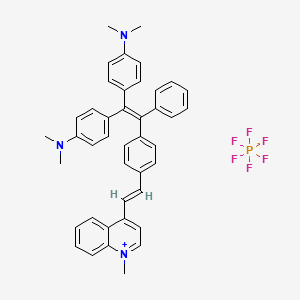


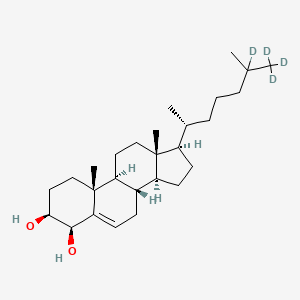

![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

